Cas no 59213-02-4 (3-(3-Formyl-1H-indol-1-yl)propanoic acid)

3-(3-Formyl-1H-indol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Formyl-1H-indol-1-yl)propanoic acid
- 1H-indole-1-propanoic acid, 3-formyl-
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- MDL: MFCD00484156
- Inchi: InChI=1S/C12H11NO3/c14-8-9-7-13(6-5-12(15)16)11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,15,16)
- SMILES: C1=CC=C2C(=C1)C(=CN2CCC(=O)O)C=O
Computed Properties
- Exact Mass: 217.07393
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 59.3
3-(3-Formyl-1H-indol-1-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331567-0.1g |
3-(3-formyl-1H-indol-1-yl)propanoic acid |
59213-02-4 | 95.0% | 0.1g |
$19.0 | 2025-03-18 | |
Enamine | EN300-331567-5.0g |
3-(3-formyl-1H-indol-1-yl)propanoic acid |
59213-02-4 | 95.0% | 5.0g |
$81.0 | 2025-03-18 | |
Matrix Scientific | 040272-1g |
3-(3-Formyl-1H-indol-1-yl)propanoic acid |
59213-02-4 | 1g |
$150.00 | 2023-09-09 | ||
abcr | AB215427-10 g |
3-(3-Formyl-1H-indol-1-yl)propanoic acid; 95% |
59213-02-4 | 10 g |
€269.00 | 2023-07-20 | ||
TRC | B414210-100mg |
3-(3-Formyl-1H-indol-1-yl)propanoic Acid |
59213-02-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
Chemenu | CM244987-5g |
3-(3-Formyl-1H-indol-1-yl)propanoic acid |
59213-02-4 | 95% | 5g |
$223 | 2023-02-02 | |
Enamine | EN300-331567-0.25g |
3-(3-formyl-1H-indol-1-yl)propanoic acid |
59213-02-4 | 95.0% | 0.25g |
$19.0 | 2025-03-18 | |
abcr | AB215427-25g |
3-(3-Formyl-1H-indol-1-yl)propanoic acid, 95%; . |
59213-02-4 | 95% | 25g |
€465.60 | 2025-02-20 | |
Alichem | A199007400-10g |
3-(3-Formyl-1H-indol-1-yl)propanoic acid |
59213-02-4 | 95% | 10g |
$413.10 | 2023-09-01 | |
Aaron | AR00EEQP-10g |
3-(3-Formyl-1H-indol-1-yl)propanoic acid |
59213-02-4 | 95% | 10g |
$481.00 | 2023-12-13 |
3-(3-Formyl-1H-indol-1-yl)propanoic acid Related Literature
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
Additional information on 3-(3-Formyl-1H-indol-1-yl)propanoic acid
3-(3-Formyl-1H-indol-1-yl)propanoic Acid: A Comprehensive Overview
3-(3-Formyl-1H-indol-1-yl)propanoic acid, identified by the CAS registry number 59213-02-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring an indole ring substituted with a formyl group and a propanoic acid moiety, has garnered attention due to its potential applications in drug discovery and chemical synthesis. Recent advancements in synthetic methodologies and bioactivity studies have further highlighted its importance in contemporary research.
The molecular structure of 3-(3-formyl-1H-indol-1-yl)propanoic acid is notable for its indole core, a heterocyclic aromatic system that is prevalent in many bioactive compounds. The formyl group attached at the 3-position of the indole ring introduces additional functionality, enhancing the compound's reactivity and potential for interaction with biological systems. The propanoic acid moiety further contributes to the compound's versatility, offering opportunities for functionalization and conjugation in synthetic processes.
Recent studies have explored the synthesis of 3-(3-formyl-1H-indol-1-yl)propanoic acid through various routes, including microwave-assisted synthesis and catalytic methods. These approaches have not only improved the efficiency of synthesis but also opened avenues for large-scale production, which is crucial for its potential application in pharmaceuticals. The compound has been investigated for its ability to act as a precursor in the synthesis of more complex molecules, such as peptide analogs and bioisosteres, which are valuable in drug design.
In terms of biological activity, 3-(3-formyl-1H-indol-1-yl)propanoic acid has shown promising results in preliminary assays. Research indicates that it may possess anti-inflammatory and antioxidant properties, making it a candidate for further exploration in therapeutic applications. Additionally, its ability to modulate enzyme activity suggests potential utility in targeting specific cellular pathways associated with diseases such as cancer and neurodegenerative disorders.
The application of CAS No 59213-02-4 extends beyond pharmacology into materials science, where it has been considered for use in the development of novel materials with tailored properties. Its unique structure allows for the formation of supramolecular assemblies, which could be harnessed in the creation of advanced materials for sensors, drug delivery systems, and electronic devices.
In conclusion, 3-(3-formyl-1H-indol-1-yl)propanoic acid, with its distinctive chemical properties and versatile structure, represents a valuable compound in modern chemical research. As ongoing studies continue to uncover its full potential, it is poised to play a significant role in advancing both therapeutic development and material innovation.
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